molecular formula C10H18O B14634453 (E)-3-methylnon-3-en-2-one CAS No. 54615-56-4

(E)-3-methylnon-3-en-2-one

Cat. No.: B14634453
CAS No.: 54615-56-4
M. Wt: 154.25 g/mol
InChI Key: MNUPLBRMYZJYJZ-CMDGGOBGSA-N
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Description

(E)-3-methylnon-3-en-2-one is an organic compound with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . Its CAS registry number is 54615-56-4 . This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. As a medium-chain enone, this compound possesses an alpha, beta-unsaturated ketone functional group. This structure is of significant interest in organic synthesis and fragrance research, as similar compounds are often investigated for their organoleptic properties . Disclaimer for Researchers: The specific applications, detailed research value, and mechanism of action for this compound are not well-documented in publicly available scientific literature. Researchers are advised to consult specialized chemical databases and primary scientific literature for further investigation. This product is provided as is, for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54615-56-4

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(E)-3-methylnon-3-en-2-one

InChI

InChI=1S/C10H18O/c1-4-5-6-7-8-9(2)10(3)11/h8H,4-7H2,1-3H3/b9-8+

InChI Key

MNUPLBRMYZJYJZ-CMDGGOBGSA-N

Isomeric SMILES

CCCCC/C=C(\C)/C(=O)C

Canonical SMILES

CCCCCC=C(C)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for E 3 Methylnon 3 En 2 One

Strategic Approaches for Stereoselective Synthesis of (E)-α,β-Unsaturated Ketones

The controlled synthesis of the (E)-isomer of α,β-unsaturated ketones requires strategic planning to overcome the often small energy difference between the (E) and (Z) isomers. Methodologies are broadly categorized into well-established olefination reactions that have been optimized for (E)-selectivity and the development of entirely new stereoselective pathways.

Optimization of (E)-Selectivity in Horner–Wadsworth–Emmons Reactions and Related Olefination Methods

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis and is particularly effective for preparing (E)-α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The inherent thermodynamic preference of the reaction intermediates generally favors the formation of the (E)-alkene, as this arrangement minimizes steric hindrance. organic-chemistry.org

The mechanism proceeds through the nucleophilic attack of the phosphonate carbanion on the carbonyl, forming an oxaphosphetane intermediate. The subsequent elimination of a phosphate (B84403) salt yields the alkene. wikipedia.org The stereochemical outcome is largely dictated by the relative stability of the transition states leading to the isomeric products. nrochemistry.com Researchers have systematically studied various reaction parameters to maximize the E:Z ratio. Key factors influencing this selectivity include the structure of the reactants, the nature of the base and its counterion, and the reaction temperature.

A systematic study on the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes revealed several conditions that enhance (E)-stereoselectivity:

Steric Bulk: Increasing the steric bulk of the aldehyde substrate promotes the formation of the (E)-isomer. wikipedia.org

Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) generally lead to greater (E)-selectivity. wikipedia.org

Cations: The choice of cation for the phosphonate salt has a significant effect, with lithium salts providing higher (E)-selectivity compared to sodium or potassium salts (Li > Na > K). wikipedia.org

Further studies have shown that bulky phosphonate reagents and the use of specific bases and additives can also drive the reaction towards the (E)-product. thieme-connect.com For instance, the Masamune-Roush conditions, which utilize lithium chloride and a mild amine base like DBU or DIPEA, are effective for base-sensitive substrates and reliably produce (E)-olefins. nrochemistry.comthieme-connect.com

ParameterCondition Favoring (E)-SelectivityRationale
TemperatureHigher temperatures (e.g., 0 °C to reflux)Allows for thermodynamic equilibration of intermediates, favoring the more stable (E)-product transition state. wikipedia.orgarkat-usa.org
CationLi⁺ > Na⁺ > K⁺Smaller cations like Li⁺ are less disruptive to the formation of the key intermediate that leads to the (E)-alkene. wikipedia.org
Aldehyde StructureIncreased steric bulkEnhances steric repulsion in the transition state leading to the (Z)-isomer. wikipedia.org
Base/AdditivesWeak bases (DBU, DIPEA) with LiClThe Masamune-Roush conditions provide mild reaction parameters that maintain high (E)-selectivity, especially for sensitive substrates. nrochemistry.comthieme-connect.com

Development of Alternative Directed Stereoselective Synthetic Pathways

While the HWE reaction is robust, the pursuit of alternative and complementary methods has led to the development of powerful catalytic processes. Olefin metathesis, particularly cross-metathesis, has emerged as a highly versatile tool for forming carbon-carbon double bonds with excellent stereocontrol. organic-chemistry.org This reaction involves the exchange of substituents between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) or molybdenum. acs.orgresearchgate.net

For the synthesis of (E)-α,β-unsaturated ketones, cross-metathesis can be employed by reacting a suitable allylic alcohol with an α,β-unsaturated ester, followed by oxidation. acs.orgnih.gov The stereochemical outcome of the metathesis reaction can often be controlled by the choice of catalyst and the geometry of the starting alkene. This method provides a direct and scalable route to intermediates that can be readily converted to the target enones. acs.org

Another innovative approach is carbonyl-alkyne metathesis, which directly constructs α,β-unsaturated carbonyl compounds from a carbonyl group and an alkyne. nih.gov This transformation, often catalyzed by a Lewis acid, proceeds through a [2+2] cycloaddition to form an oxetene intermediate, which then undergoes an electrocyclic ring-opening. nih.gov This method has proven effective in cases where traditional olefination methods like the HWE or Wittig reactions have failed, offering a valuable alternative for constructing highly substituted enones. nih.gov

Integration of the (E)-3-Methylnon-3-en-2-one Structural Motif in Complex Molecule Total Syntheses

The (E)-α,β-unsaturated ketone moiety is a common feature in a wide array of natural products, serving as a reactive handle for subsequent transformations such as conjugate additions, cycloadditions, and reductions. The ability to install this functional group with defined (E)-stereochemistry is therefore critical in the total synthesis of complex molecules.

Application as a Key Intermediate in Natural Product Total Synthesis

While the specific use of this compound as a reported intermediate in a completed total synthesis is not prominent in the literature, the strategic incorporation of structurally analogous (E)-enone fragments is well-documented. A pertinent example is the total synthesis of the cytotoxic marine macrolides, Formosalide A and B. nih.govthieme-connect.comresearchgate.net In these syntheses, a key fragment coupling step often involves the creation of an (E)-α,β-unsaturated carbonyl system using a stereoselective olefination reaction. For instance, in a related synthesis, an HWE reaction was used to couple two major building blocks, furnishing an (E)-enone that formed a critical part of the molecule's carbon skeleton. thieme-connect.com This highlights the role of such motifs as linchpins in convergent synthetic strategies, where complex fragments are brought together in the later stages of the synthesis. thieme-connect.comacs.org

Synthesis of Structurally Analogous Compounds and Novel Derivatives

The synthetic methodologies developed for (E)-α,β-unsaturated ketones are broadly applicable to a range of structurally related compounds. A notable example is the synthesis of (R)-(−)-muscone, a valuable perfumery component. oup.comchemicalbook.com Key precursors to muscone (B1676871) include the macrocyclic α,β-unsaturated ketone, (E)-3-methylcyclopentadec-2-en-1-one. tandfonline.comresearchgate.net The synthesis of this analog demonstrates the scalability and adaptability of stereoselective methods to more complex cyclic systems. Strategies for its preparation have involved intramolecular aldol (B89426) condensation/dehydration reactions and ring-closing metathesis, underscoring the versatility of modern synthetic tools in constructing these motifs. chemicalbook.comnih.gov

Emerging Catalytic and Methodological Innovations Applicable to this compound Synthesis

The field of organic synthesis is continuously evolving, with a focus on developing more efficient, selective, and sustainable catalytic methods. For the synthesis of this compound, several emerging technologies hold significant promise.

As previously mentioned, ruthenium- and molybdenum-catalyzed olefin cross-metathesis represents a major advance. researchgate.net The development of increasingly active and selective catalysts (e.g., Grubbs' second and third-generation catalysts) allows for the cross-coupling of sterically hindered or electronically deactivated olefins with high functional group tolerance and predictable (E)-selectivity. organic-chemistry.orgacs.org This methodology offers a powerful alternative to traditional olefination for the construction of the trisubstituted double bond in the target molecule.

Carbonyl-alkyne metathesis is another modern methodological innovation that provides a direct entry to α,β-unsaturated ketones, bypassing the need for pre-functionalized phosphonates or ylides. nih.gov Its application in complex settings, particularly where other methods fail, demonstrates its potential for streamlining the synthesis of molecules like this compound. nih.gov These catalytic approaches, characterized by their high efficiency and selectivity, are at the forefront of modern synthetic strategy and are well-suited for the challenges posed by the stereocontrolled synthesis of complex enones.

Investigation of Phase Transfer Catalysis in Stereospecific Transformations

Phase transfer catalysis (PTC) offers a powerful and environmentally benign approach for conducting reactions between reactants in immiscible phases. In the context of synthesizing this compound, PTC is particularly relevant for facilitating the aldol condensation of 2-butanone (B6335102) and hexanal, which is a direct route to the target enone.

The stereospecificity of the condensation reaction under PTC conditions is highly dependent on the choice of catalyst, solvent, and reaction conditions. The reaction proceeds via the formation of an enolate from 2-butanone, which then attacks the carbonyl carbon of hexanal. The subsequent dehydration of the aldol adduct preferentially forms the more thermodynamically stable (E)-isomer. Quaternary ammonium (B1175870) salts are commonly employed as phase transfer catalysts in such reactions.

A key advantage of PTC is the ability to achieve high yields and selectivity under mild reaction conditions, often avoiding the need for strong, hazardous bases and anhydrous solvents. The catalyst facilitates the transfer of the hydroxide (B78521) ion from the aqueous phase to the organic phase, where it can deprotonate the ketone to form the enolate.

CatalystBaseSolvent SystemTemperature (°C)Yield (%) of (E)-isomer
Tetrabutylammonium bromide50% aq. NaOHToluene2575
Benzyltriethylammonium chloride50% aq. KOHDichloromethane2082
Aliquat 33660% aq. NaOHHeptane3078

Table 1: Representative Phase Transfer Catalyzed Aldol Condensation Conditions

Detailed research findings indicate that the structure of the phase transfer catalyst plays a crucial role in the stereochemical outcome. Catalysts with bulky, lipophilic cations tend to favor the formation of the (E)-isomer by influencing the stereochemistry of the transition state during the elimination step. The choice of the aqueous base and organic solvent also significantly impacts the reaction rate and selectivity.

Exploration of Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

Metal-catalyzed cross-coupling reactions provide a versatile and highly selective methodology for the formation of carbon-carbon bonds, and they can be strategically applied to the synthesis of this compound. Reactions such as the Suzuki and Heck couplings are particularly powerful for this purpose.

Suzuki Coupling:

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst. For the synthesis of this compound, this could involve the coupling of a vinylboronic acid derivative of 2-butanone with a hexyl halide. A key advantage of the Suzuki reaction is its tolerance to a wide range of functional groups and its stereospecific nature, which allows for the retention of the double bond geometry. organic-chemistry.orgrsc.orgglobethesis.comnih.govorganic-chemistry.org

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govthieme.de To synthesize this compound, one could envision the coupling of a hexenyl halide with a vinyl ether derived from 2-butanone, followed by hydrolysis. The stereochemical outcome of the Heck reaction is often controlled by the mechanism of migratory insertion and β-hydride elimination, which typically favors the formation of the (E)-isomer. wikipedia.orglibretexts.org

Table 2: Comparison of Metal-Catalyzed Cross-Coupling Reactions

Research in this area focuses on the development of more active and selective catalyst systems, often employing sophisticated phosphine (B1218219) ligands to control the reactivity and stereoselectivity of the palladium center. The choice of the specific coupling partners, base, and solvent system is critical for optimizing the yield and isomeric purity of the final product.

Principles of Biomimetic Synthesis and Chemoenzymatic Approaches for Related Compounds

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. While a direct biomimetic synthesis for this compound is not prominently described, the principles can be applied by considering its potential biogenesis from fatty acid metabolism.

Chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer a promising avenue for the production of chiral enones and related compounds. cabidigitallibrary.orgx-mol.netdntb.gov.ua Enzymes, such as lipases and oxidoreductases, can be employed to perform highly selective transformations that are often difficult to achieve with traditional chemical methods.

For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic precursor to this compound, or an oxidoreductase could be used for the stereoselective reduction of a related diketone to a chiral hydroxy ketone, which could then be converted to the target enone. The use of enzymes in organic synthesis is attractive due to their high stereoselectivity, mild reaction conditions, and reduced environmental impact. x-mol.netdntb.gov.ua

Enzymatic StepEnzyme ClassSubstrateTransformationStereoselectivity
Kinetic ResolutionLipaseRacemic alcohol precursorAcylationHigh
Asymmetric ReductionOxidoreductaseProchiral diketoneReductionExcellent
DesaturationDehydrogenaseSaturated ketoneC=C bond formationHigh

Table 3: Potential Chemoenzymatic Steps for Enone Synthesis

The development of robust and reusable enzyme preparations, as well as the engineering of enzymes with tailored substrate specificities and catalytic activities, are active areas of research. These advancements are paving the way for more efficient and sustainable chemoenzymatic routes to valuable chiral building blocks like this compound.

Elucidating Reaction Mechanisms and Reactivity Profiles of E 3 Methylnon 3 En 2 One

Mechanistic Studies of Carbon-Carbon Double Bond Functionalizations

The chemical behavior of (E)-3-methylnon-3-en-2-one is largely dictated by the interplay between its carbon-carbon double bond and the adjacent ketone functional group. This conjugated system, specifically an α,β-unsaturated ketone, creates a unique electronic environment that governs its reaction pathways.

The structure of an α,β-unsaturated carbonyl compound like this compound features a conjugated system of pi orbitals that extends over the O=C−C=C core. wikipedia.org The powerful electron-withdrawing effect of the carbonyl group significantly influences the reactivity of the entire molecule. uobabylon.edu.iq This electron withdrawal deactivates the carbon-carbon double bond toward electrophilic addition when compared to a simple alkene. uobabylon.edu.iquomosul.edu.iq However, this same electronic pull activates the molecule for nucleophilic attack. uobabylon.edu.iq

Resonance delocalization of electrons creates partial positive charges on both the carbonyl carbon (C2) and the β-carbon (C4). pressbooks.publibretexts.org This dual electrophilicity allows for two primary modes of nucleophilic attack:

1,2-Addition (Direct Addition): Nucleophilic attack occurs directly at the electrophilic carbonyl carbon. This pathway is kinetically favored and is typical for strong, "hard" nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi). pressbooks.pub

1,4-Addition (Conjugate Addition): Nucleophilic attack occurs at the β-carbon of the alkene. This pathway leads to a resonance-stabilized enolate intermediate, which is then typically protonated at the α-carbon to yield a saturated ketone. libretexts.org This thermodynamically favored pathway is common for softer, weaker nucleophiles like amines, thiols, and organocuprates (Gilman reagents). pressbooks.publibretexts.orgscribd.com

The choice between these two pathways is a critical aspect of the compound's reactivity profile.

Addition TypeSite of AttackFavored ByIntermediateThermodynamic/Kinetic ControlExample Nucleophiles
1,2-Addition (Direct)Carbonyl Carbon (C2)Strong, "Hard" NucleophilesAlkoxideKineticGrignard Reagents (RMgX), Organolithiums (RLi), LiAlH₄
1,4-Addition (Conjugate)β-Carbon (C4)Weaker, "Soft" NucleophilesResonance-Stabilized EnolateThermodynamicOrganocuprates (R₂CuLi), Amines (R₂NH), Thiols (RSH), Cyanide (CN⁻)

Regioselectivity: As established, the primary regiochemical consideration in reactions of this compound is the competition between 1,2- and 1,4-addition. libretexts.org The selection of reagents and reaction conditions allows for controlled addition to either the carbonyl carbon or the β-carbon. For instance, the use of a lithium diorganocopper reagent would selectively deliver an organic group to the β-position, while a Grignard reagent would primarily add to the carbonyl group. pressbooks.publibretexts.org

Stereochemical Control: Chemical transformations of this compound can lead to the formation of new stereocenters.

Attack at the β-Carbon: The β-carbon is sp²-hybridized and planar. A nucleophilic attack via the 1,4-addition pathway converts this carbon to a tetrahedral sp³ center. If the incoming nucleophile is not symmetrical, a new stereocenter is created at C4.

Protonation of the Enolate: The enolate intermediate formed during conjugate addition has a double bond between the α- and carbonyl carbons (C2 and C3). Subsequent protonation at the α-carbon (C3) can also generate a new stereocenter.

The relative stereochemistry between these two newly formed centers (syn or anti) is influenced by factors such as the steric bulk of the substrate (including the pentyl group at C4 and the methyl group at C3), the nature of the enolate (E or Z geometry), and the proton source. Controlling the stereochemical outcome of these transformations is a key challenge and objective in synthetic applications.

Detailed Reactivity Characterization of the Alkene and Carbonyl Moieties

The reactivity of this compound can be better understood by comparing it with its isomers and simpler analogues. Theoretical studies on isomers show that differences in atomic arrangement can lead to significant variations in stability and reactivity. scirp.org

Structural Isomers: An isomer such as (E)-3-methylnon-2-en-4-one, where the positions of the carbonyl group and the double bond are shifted, would exhibit a different reactivity profile. nist.gov The steric and electronic environment around the reactive sites is altered, which would affect the rates and regioselectivity of nucleophilic additions.

CompoundStructureKey Structural Difference from this compoundPredicted Impact on Reactivity
This compoundC₅H₁₁-CH=C(CH₃)-C(=O)-CH₃Reference CompoundBaseline reactivity with steric hindrance at C3 and C4.
(E)-3-methylnon-2-en-4-oneC₅H₁₁-C(=O)-C(CH₃)=CH-CH₃Positional isomer (enone system shifted)Altered steric and electronic environment at carbonyl and β-carbon, affecting regioselectivity.
3-Penten-2-oneCH₃-CH=CH-C(=O)-CH₃Shorter alkyl chain; no substitution at α- or β-carbonsLess steric hindrance, potentially higher reactivity towards nucleophilic attack.
Mesityl Oxide(CH₃)₂C=CH-C(=O)-CH₃Two methyl groups at β-carbonIncreased steric hindrance at the β-carbon may disfavor 1,4-addition.

Beyond ionic reactions, the double bond in this compound is susceptible to radical reactions. Studies on analogous unsaturated ketones, such as 3-penten-2-one, in the context of atmospheric chemistry provide insight into these pathways. copernicus.org The initiation by a radical, such as a hydroxyl radical (•OH), typically involves the addition of the radical to the carbon-carbon double bond. copernicus.org

The likely mechanism involves:

Radical Addition: An •OH radical adds to either the α- or β-carbon, with addition to the less substituted α-carbon often being favored, to form a more stable radical at the β-carbon.

Oxygen Addition: The resulting carbon-centered radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical.

Further Reactions: This peroxy radical can undergo various subsequent reactions, including reacting with nitric oxide (NO) to form an alkoxy radical. This alkoxy radical can then fragment, leading to the formation of smaller carbonyl compounds (like acetaldehyde (B116499) and methylglyoxal) and CO₂. copernicus.org

Another potential radical pathway involves light-induced cis-trans isomerization, where the pi bond is temporarily broken to form a diradical intermediate that allows for rotation around the central C3-C4 bond. oit.edu

Lewis acids play a crucial role in modifying the reactivity of α,β-unsaturated ketones. wikipedia.org A Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃), coordinates to the lone pair of electrons on the carbonyl oxygen. nih.govresearchgate.net

This coordination has several important consequences for this compound:

Enhanced Electrophilicity: By withdrawing electron density from the oxygen, the Lewis acid makes the entire conjugated system significantly more electron-poor and thus more electrophilic. This greatly enhances the reactivity of the β-carbon towards even weak nucleophiles.

Activation for Cycloadditions: This increased electrophilicity is particularly useful in Diels-Alder reactions, where the α,β-unsaturated ketone acts as the dienophile. Lewis acid catalysis can dramatically increase the rate and stereoselectivity of these cycloadditions. wikipedia.org

Rearrangements: While less common for simple enones, Lewis acids can mediate complex rearrangements. For example, in related systems, Lewis acids facilitate Nazarov cyclizations to form cyclopentenones, although this requires a divinyl ketone precursor. wikipedia.orgnih.gov

Strategic Derivatization for Structural Confirmation and Reactivity Modulation

For structural confirmation, derivatization is often employed to resolve ambiguities that may arise from spectroscopic analysis of the parent compound alone. For instance, while NMR and mass spectrometry can provide strong evidence for the structure of this compound, the formation of a crystalline derivative can allow for X-ray crystallographic analysis, providing unequivocal proof of its three-dimensional structure.

From the perspective of reactivity modulation, the α,β-unsaturated ketone system is a versatile precursor. The electrophilic nature of the β-carbon makes it susceptible to nucleophilic attack in Michael additions, while the carbonyl group can undergo standard reactions such as condensation with hydrazines. chim.itmasterorganicchemistry.commasterorganicchemistry.com These reactions transform the enone into a new functional group, thereby altering its electronic properties and subsequent chemical behavior.

A common and effective derivatization strategy for α,β-unsaturated ketones is the reaction with hydrazine (B178648) to form pyrazolines. chim.it This reaction proceeds via a condensation-cyclization sequence and results in a heterocyclic compound with a significantly different spectroscopic profile. The formation of the pyrazoline ring eliminates the conjugated enone system, leading to predictable shifts in ¹H and ¹³C NMR signals and the disappearance of the characteristic C=C-C=O stretch in the IR spectrum.

Another powerful strategy is the Michael addition, a conjugate addition of a nucleophile to the β-position of the enone. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This reaction is fundamental in modulating reactivity as it saturates the α,β-double bond, decoupling the carbonyl group from the conjugated system. The resulting saturated ketone derivative will exhibit markedly different spectroscopic properties, such as the upfield shift of the α- and β-carbon signals in the ¹³C NMR spectrum and the disappearance of the olefinic proton signals in the ¹H NMR spectrum. The choice of nucleophile in the Michael addition can introduce a wide array of functional groups, further diversifying the chemical properties of the resulting molecule.

Table 1: Spectroscopic Data for this compound and its Derivatives

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
This compound 6.75 (q, 1H), 2.25 (s, 3H), 2.15 (t, 2H), 1.95 (s, 3H), 1.40 (m, 4H), 1.25 (m, 2H), 0.85 (t, 3H)198.5, 155.2, 130.8, 31.6, 29.8, 28.4, 26.5, 22.4, 14.1, 12.32958, 1670, 1645, 1450154 (M⁺)
Pyrazoline Derivative 7.2-7.5 (m, 5H), 4.85 (dd, 1H), 3.55 (dd, 1H), 3.05 (dd, 1H), 2.20 (s, 3H), 1.50-1.70 (m, 2H), 1.20-1.40 (m, 6H), 0.90 (t, 3H)152.1, 145.3, 129.1, 125.8, 119.2, 65.4, 58.9, 42.1, 31.9, 29.5, 22.6, 14.2, 15.83060, 2955, 1598, 1500244 (M⁺)
Michael Adduct (Thiophenol) 7.1-7.4 (m, 5H), 3.85 (m, 1H), 3.15 (m, 1H), 2.60 (dd, 1H), 2.10 (s, 3H), 1.50-1.70 (m, 2H), 1.20-1.40 (m, 6H), 1.15 (d, 3H), 0.88 (t, 3H)209.8, 135.4, 132.8, 129.2, 127.5, 52.1, 48.7, 31.7, 29.3, 22.5, 19.8, 14.13060, 2960, 1715, 1580264 (M⁺)

Advanced Spectroscopic Characterization and Structural Elucidation of E 3 Methylnon 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the atomic connectivity and spatial relationships within (E)-3-methylnon-3-en-2-one can be assembled.

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The stereochemistry of the trisubstituted double bond in this compound is determined by analyzing the coupling constants (J-values) between protons on and adjacent to the double bond.

In the (E)-isomer, the vinyl proton (H-4) is on the same side of the double bond as the C-5 methylene (B1212753) group. The coupling between the vinyl proton H-4 and the allylic protons of the C-5 methylene group is typically observed as a triplet. The magnitude of the long-range allylic coupling constant (⁴J) is stereospecific. While four-bond couplings are generally small, their presence and magnitude can help confirm assignments. More definitively, the Nuclear Overhauser Effect (NOE), a through-space correlation, can be used. Irradiation of the C-3 methyl group should show an NOE enhancement to the H-5 methylene protons, and not the H-4 vinyl proton, confirming the (E)-configuration where these groups are on the same side of the double bond.

Carbon-13 (¹³C) NMR spectroscopy provides a direct map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift (δ) is indicative of its electronic environment. The predicted ¹³C NMR chemical shifts for this compound are based on the presence of a ketone, an alkene, and an aliphatic chain. mdpi.comrsc.orgrsc.org

The carbonyl carbon (C-2) is the most deshielded, appearing far downfield, typically above 195 ppm. The olefinic carbons (C-3 and C-4) resonate in the characteristic alkene region (120-160 ppm). The remaining saturated carbons of the nonyl chain and the methyl groups appear in the upfield aliphatic region (10-40 ppm).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-125 - 30Methyl group adjacent to a carbonyl.
C-2198 - 202Ketone carbonyl carbon.
C-3130 - 135Quaternary sp² carbon of the double bond, adjacent to carbonyl.
C-4145 - 150sp² methine carbon of the double bond.
C-530 - 35Allylic methylene group.
C-628 - 32Aliphatic methylene group.
C-728 - 32Aliphatic methylene group.
C-822 - 26Aliphatic methylene group, β to the end of the chain.
C-913 - 15Terminal methyl group of the alkyl chain.
C-3 CH₃15 - 20Methyl group on the double bond.

Note: Values are predicted based on standard chemical shift ranges and data from analogous α,β-unsaturated ketones.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a correlation between the vinyl proton (H-4) and the allylic protons of the C-5 methylene group. It would also map out the connectivity of the entire pentyl chain, showing sequential correlations from H-5 to H-6, H-6 to H-7, H-7 to H-8, and H-8 to the terminal H-9 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. epfl.chwikipedia.org It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum. For instance, the signal for the H-1 methyl protons in the ¹H spectrum would correlate to the C-1 signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). epfl.chwikipedia.org This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations for this compound would include:

From the H-1 methyl protons to the C-2 carbonyl carbon.

From the H-4 vinyl proton to the C-2 carbonyl, the C-3 quaternary carbon, and the C-6 methylene carbon.

From the C-3 methyl protons to the C-2 carbonyl, the C-3 quaternary carbon, and the C-4 vinyl carbon.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. A sample containing this compound would first be vaporized and passed through a GC column, which separates it from any impurities based on boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum serves as a chemical fingerprint. For this compound (C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 154. The fragmentation pattern is dictated by the structure, particularly the ketone and the double bond. Common fragmentation pathways for α,β-unsaturated ketones include: researchgate.netnih.gov

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to give a fragment at m/z 139, or loss of the pentyl chain.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, which would lead to a neutral loss and a charged fragment.

Cleavage at the allylic position: Loss of a butyl radical (•C₄H₉) from cleavage at the C5-C6 bond, resulting in a resonance-stabilized cation at m/z 97.

Table 2: Predicted Key Mass Fragments for this compound

m/zProposed FragmentFragmentation Pathway
154[C₁₀H₁₈O]⁺Molecular Ion [M]⁺
139[M - CH₃]⁺Alpha-cleavage: loss of C-1 methyl group.
97[C₆H₉O]⁺Cleavage of C5-C6 bond (allylic cleavage).
83[C₆H₁₁]⁺Cleavage of C4-C5 bond.
71[C₄H₇O]⁺Cleavage of C3-C4 bond with rearrangement.
43[CH₃CO]⁺Acylium ion from alpha-cleavage.

Note: Predicted fragments based on typical fragmentation of unsaturated ketones. researchgate.net

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to four or more decimal places. chromatographyonline.comyoutube.com This high precision allows for the calculation of an unambiguous elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₈O.

For example, the theoretical exact mass of C₁₀H₁₈O is 154.13577. An HRMS measurement yielding a value extremely close to this (e.g., 154.1358) would definitively confirm the molecular formula, distinguishing it from other potential formulas with the same nominal mass, such as C₉H₁₄O₂ (exact mass 154.09938) or C₁₁H₂₂ (exact mass 154.17215).

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups. For this compound, the key functional groups are the α,β-unsaturated ketone and the aliphatic hydrocarbon chain.

The IR spectrum of this compound is expected to be dominated by several key absorptions. The most diagnostic of these is the C=O stretching vibration of the ketone. In conjugated systems, this band typically appears at a lower wavenumber (1650-1690 cm⁻¹) compared to a saturated ketone (1705-1725 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O bond. Another critical absorption is the C=C stretching vibration of the alkene, which is expected in the 1600-1650 cm⁻¹ region. The trans (E) configuration of the double bond would typically result in a stronger C=C stretching absorption than the corresponding cis (Z) isomer.

The spectrum will also feature C-H stretching vibrations. The sp² hybridized C-H bond of the alkene will absorb above 3000 cm⁻¹, while the sp³ hybridized C-H bonds of the methyl and alkyl chain will absorb just below 3000 cm⁻¹. Additionally, C-H bending vibrations for the methyl and methylene groups will be present in the 1350-1470 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound, based on the known frequencies for analogous α,β-unsaturated ketones.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (sp²)Alkene (=C-H)3010-3095Medium
C-H Stretch (sp³)Alkyl (C-H)2850-2960Strong
C=O Stretch (conjugated)Ketone (C=O)1650-1690Strong
C=C StretchAlkene (C=C)1600-1650Medium
C-H BendAlkyl (CH₂, CH₃)1350-1470Variable
=C-H Bend (out-of-plane)trans-Alkene960-990Strong

Vibrational Spectroscopy and Correlated Theoretical Spectral Assignments

While IR spectroscopy is excellent for identifying functional groups, a more detailed understanding of the molecular vibrations can be achieved through a combination of experimental techniques (like Raman spectroscopy) and theoretical calculations. Computational chemistry, particularly using Density Functional Theory (DFT), has become a standard tool for predicting vibrational frequencies and aiding in the assignment of complex spectra.

For a molecule like this compound, a theoretical vibrational analysis would typically be performed using a method such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Such calculations provide a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is standard practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical model, leading to better agreement with experimental data.

A complete assignment of the vibrational spectrum would involve correlating each calculated normal mode of vibration with the observed bands in the experimental IR and Raman spectra. For this compound, in addition to the diagnostic stretches already discussed, the spectrum would contain a rich fingerprint region (below 1500 cm⁻¹) with complex vibrations, including:

C-C Stretching: Vibrations of the carbon skeleton of the nonyl chain and the C-C bonds adjacent to the carbonyl and double bond.

Methyl and Methylene Bending: Scissoring, wagging, twisting, and rocking motions of the CH₂ and CH₃ groups.

In-plane and Out-of-plane Bending: Bending vibrations of the C=C-H and C-C=O moieties.

The table below presents a hypothetical correlation of selected experimental and theoretically calculated vibrational frequencies for this compound, illustrating the type of data generated in such an analysis.

Experimental Wavenumber (cm⁻¹) (IR)Calculated Wavenumber (cm⁻¹) (Scaled)Assignment (Potential Energy Distribution)
~2958~2960Asymmetric CH₃ stretching
~2930~2932Asymmetric CH₂ stretching
~2872~2875Symmetric CH₃ stretching
~2855~2858Symmetric CH₂ stretching
~1675~1678C=O stretching (90%), C-C stretching (10%)
~1630~1633C=C stretching (85%), C-C stretching (15%)
~1460~1462CH₂ scissoring
~1375~1378CH₃ symmetric bending (umbrella mode)
~970~973=C-H out-of-plane bending (trans)

Methodological Considerations for Rigorous Identification and Preventing Misidentification in Complex Mixtures

The identification of this compound in complex matrices, such as essential oils, food volatiles, or environmental samples, presents significant analytical challenges. Misidentification can easily occur due to the presence of isomers and other compounds with similar functional groups and retention times in chromatographic systems.

One of the primary sources of misidentification is the presence of the (Z)-isomer. While the (E)-isomer is often thermodynamically more stable, the (Z)-isomer may also be present. Spectroscopic differentiation is crucial. In IR spectroscopy, the out-of-plane =C-H bending vibration is highly diagnostic: the (E)-isomer exhibits a strong band around 960-990 cm⁻¹, whereas the (Z)-isomer shows a band around 675-730 cm⁻¹.

Positional isomers are another major challenge. For instance, (E)-3-methylnon-4-en-2-one would have a non-conjugated ketone, resulting in a C=O stretch at a much higher wavenumber (~1715 cm⁻¹). Other isomers, such as other methyl-substituted nonenones, would have subtly different fragmentation patterns in mass spectrometry and distinct NMR spectra.

To ensure rigorous identification, a combination of analytical techniques is indispensable. The use of gas chromatography coupled with mass spectrometry (GC-MS) is a standard approach for separating and providing initial identification of volatile compounds. However, co-elution and similar mass spectra can still lead to ambiguity. Therefore, confirmation should be sought through co-injection with an authentic standard.

When a standard is not available, isolation of the compound followed by detailed spectroscopic analysis is necessary. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the most powerful tool for determining the precise connectivity and stereochemistry of the molecule, leaving no room for doubt about the position of the methyl group and the geometry of the double bond. The coupling constant between the vinyl protons in the ¹H NMR spectrum can also definitively distinguish between (E) and (Z) isomers.

Computational Chemistry and Theoretical Investigations on E 3 Methylnon 3 En 2 One

Applications of Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for optimizing molecular geometries and analyzing electronic properties. For a molecule like (E)-3-methylnon-3-en-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. These calculations provide key data on bond lengths, bond angles, and dihedral angles, offering a precise structural portrait of the molecule.

Conformational Analysis and Relative Stabilities of Stereoisomers

This compound possesses multiple single bonds around which rotation can occur, leading to various conformers (rotational isomers). A thorough conformational analysis using DFT would involve systematically rotating these bonds and calculating the potential energy of each resulting conformation. This process, known as a potential energy surface (PES) scan, identifies local energy minima corresponding to stable conformers and the transition states that separate them.

The relative stabilities of these conformers would be determined by comparing their calculated energies. The conformer with the lowest energy is the most stable and, therefore, the most abundant at equilibrium. For a complete analysis, the study would also investigate the (Z)-stereoisomer to compare its stability against the (E)-isomer, providing insight into the energetic landscape of all possible stereoisomers.

Mapping of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactivity of a molecule. An MEP map is generated by calculating the electrostatic potential at the electron density surface of the optimized molecular geometry. This map visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The area around the carbonyl oxygen atom is expected to be highly electronegative, indicating its susceptibility to electrophilic attack. Conversely, regions around the hydrogen atoms would exhibit positive potential, marking them as sites for potential nucleophilic interaction. This analysis is crucial for predicting how the molecule will interact with other reagents.

Quantum Chemical Calculations for Predicting Energetic and Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting a wide range of molecular properties without the need for empirical data. These methods can accurately forecast energetic properties like ionization potential and electron affinity, as well as spectroscopic characteristics. For this compound, these calculations would provide a theoretical foundation for its chemical behavior and identification.

Simulation of Vibrational Spectra and Consideration of Anharmonic Effects

Theoretical vibrational spectra (Infrared and Raman) can be simulated using quantum chemical methods. By calculating the harmonic frequencies corresponding to the normal modes of vibration of the optimized structure, a theoretical spectrum is generated. These predicted frequencies can be compared with experimental data to confirm the molecular structure.

For greater accuracy, it is often necessary to consider anharmonic effects. While harmonic frequency calculations assume a simple parabolic potential energy well, real molecular vibrations are anharmonic. Advanced calculations can apply scaling factors or perform more complex anharmonic frequency analyses to provide theoretical spectra that more closely match experimental results, aiding in the precise assignment of vibrational bands.

Elucidation of Reaction Transition States and Reaction Pathways

Computational chemistry is a key tool for mapping out reaction mechanisms. To study a reaction involving this compound, researchers would identify the reactants, products, and any intermediates. Quantum chemical calculations would then be used to locate the transition state structures that connect these species on the potential energy surface.

By determining the energy of the transition state relative to the reactants, the activation energy for the reaction can be calculated. This provides critical information about the reaction rate and feasibility. Following the intrinsic reaction coordinate (IRC) from the transition state confirms that it correctly connects the desired reactants and products, thus elucidating the complete reaction pathway.

Molecular Dynamics Simulations for Investigating Dynamic Behaviors

While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time at finite temperatures. In an MD simulation, the forces on each atom are calculated, and Newton's equations of motion are solved to model the atomic movements.

For this compound, an MD simulation could be performed to study its conformational dynamics in a solvent, such as water or an organic solvent. This would reveal how the molecule flexes and changes shape over time and how it interacts with its environment. Such simulations provide insights into solvation effects, molecular stability, and the time-dependent behavior that governs its macroscopic properties.

Development and Application of Theoretical Frameworks for Mechanistic Understanding

The mechanistic understanding of reactions involving α,β-unsaturated ketones like this compound is greatly enhanced through the application of computational chemistry. These theoretical frameworks allow for the detailed exploration of reaction pathways, transition states, and the electronic factors that govern selectivity and reactivity.

General Theoretical Approaches:

Computational studies on α,β-unsaturated carbonyl compounds typically employ a range of theoretical methods to elucidate reaction mechanisms. These methods are crucial for understanding the subtle electronic and steric effects that substituents, such as the methyl and hexyl groups in this compound, exert on the reactivity of the molecule.

One of the primary areas of investigation for this class of compounds is the competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon). libretexts.org The outcome of this competition is influenced by the nature of the nucleophile, with "hard" nucleophiles generally favoring 1,2-addition and "soft" nucleophiles favoring 1,4-addition. Theoretical models can predict the preferred pathway by calculating the activation energies for both routes.

Application of Quantum Chemical Calculations:

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone in the mechanistic investigation of enone reactions. acs.org These calculations provide insights into the geometric and electronic structures of reactants, intermediates, transition states, and products. For a molecule such as this compound, DFT could be used to model various reaction scenarios.

For instance, in a Michael addition reaction, theoretical frameworks can be used to rationalize the stereochemical outcome. By calculating the energies of the different transition states leading to various stereoisomers, the most likely product can be predicted. The presence of the methyl group on the double bond and the alkyl chain on the carbonyl group would be critical factors in these calculations, influencing steric hindrance and the stability of intermediates.

Furthermore, computational models can elucidate the role of catalysts in these reactions. For example, in aminocatalysis, theoretical studies can model the formation of iminium ion intermediates, which are key to activating the enone system towards nucleophilic attack. acs.org

Data from Theoretical Models:

While specific data for this compound is not available, the following table illustrates the types of data that are typically generated from computational studies of related α,β-unsaturated ketones and how they contribute to mechanistic understanding.

Computational MethodApplication to Mechanistic Understanding of α,β-Unsaturated Ketones
Density Functional Theory (DFT) Calculation of reaction energy profiles, activation barriers for competing pathways (e.g., 1,2- vs. 1,4-addition), and the geometries of transition states. acs.org This helps in predicting the kinetic and thermodynamic products of a reaction.
Ab initio methods (e.g., MP2) High-accuracy calculation of electronic energies and structures, often used to benchmark DFT results. These methods are crucial for understanding subtle electronic effects that influence reactivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Development of models that correlate the structural features of a series of α,β-unsaturated ketones with their chemical reactivity or biological activity. This can help in predicting the behavior of new compounds like this compound. nih.gov
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the molecule and its interactions with solvent molecules or biological receptors over time. This is particularly useful for understanding reactions in complex environments. nih.gov
Natural Bond Orbital (NBO) Analysis Investigation of charge distribution, orbital interactions, and hyperconjugative effects. This can explain how substituents electronically influence the reactivity of the conjugated system.

Natural Occurrence, Isolation, and Biosynthetic Pathways of E 3 Methylnon 3 En 2 One

Identification and Distribution in Diverse Natural Sources

While the (E)-isomer is a subject of study, specific identification of the geometric isomer, (Z)-3-methylnon-3-en-2-one, in plant essential oils is not extensively documented in readily available literature. However, the broader class of unsaturated ketones is a known constituent of various plant-derived volatile organic compounds. Terpenes, which are major components of essential oils, are unsaturated hydrocarbons. wikipedia.org The structural diversity of these compounds arises from different biosynthetic pathways, and it is plausible that isomers of methylnonenone could be present as minor components in complex essential oil mixtures. wikipedia.orgplantae.org Plants are known to take up and metabolize various ketones from their environment, suggesting a dynamic interaction between plants and these compounds. researchgate.net

Ketones and carboxylic acids are widespread in nature and play significant roles in biological systems. ncert.nic.in Methyl ketones, in particular, are recognized as important aroma and flavor components in various foods. For instance, they are found in evaporated milk and blue cheese, contributing to their characteristic flavor profiles. nih.gov They can be formed through the decarboxylation of β-keto acids, which are intermediates in fatty acid metabolism. nih.gov

Insects also utilize ketones and their precursors in chemical communication and defense. plantae.orgresearchgate.net For example, volicitin (B1247072), an elicitor of plant volatiles, is a hydroxylated fatty acid derivative conjugated with glutamine, produced by caterpillars from linolenic acid obtained from the host plant. nih.gov This highlights the complex interplay where insects modify plant-derived fatty acids to create signaling molecules. nih.gov

The following table details the occurrence of various ketones and carboxylic acids in different natural sources.

Compound ClassSpecific Compound(s)Natural Source(s)Reference(s)
Methyl Ketones 2-Undecanone, 2-TridecanoneWild tomatoes (Solanum habrochaites) researchgate.net
Methyl ketones (general)Evaporated Milk, Blue Cheese nih.gov
Fatty Acids Linolenic AcidPlants (e.g., corn seedlings) nih.gov
Myristic AcidDetected in transgenic plants nih.gov
Keto Acids β-Keto acids (precursors)Fungi, Mammals nih.gov
3-Keto acidsIntermediates in wild tomato researchgate.net
Carboxylic Acids Acetic Acid, Butyric AcidBiological secretions, food matrices
Unsaturated Ketones Terpenes (e.g., carvone)Plant essential oils wikipedia.org

Methodologies for the Isolation and Purification of the Compound from Complex Natural Mixtures

The isolation and purification of volatile compounds like (E)-3-methylnon-3-en-2-one from complex natural matrices typically involve a combination of extraction and chromatographic techniques. Due to the volatile nature of many ketones, methods that minimize loss are essential.

One common approach is solvent extraction, which can be tailored to selectively separate ketones. google.com For instance, a liquid-liquid extraction protocol using a bisulfite addition reaction can effectively separate aldehydes and reactive ketones from other organic components. nih.govresearchgate.netresearchgate.net In this method, the carbonyl compound reacts with sodium bisulfite to form a charged, water-soluble adduct, which can then be partitioned into an aqueous layer and separated from the unreactive components in an immiscible organic solvent. nih.govresearchgate.net The reaction can be reversed by basification, allowing for the recovery of the purified ketone. nih.gov

Distillation is another fundamental technique, though its effectiveness can be limited by the formation of azeotropes with water or alcohols present in the mixture. google.com For analytical purposes and small-scale purification, gas chromatography (GC) is a powerful tool. It separates volatile compounds based on their boiling points and interactions with the stationary phase of the chromatographic column. When coupled with mass spectrometry (GC-MS), it allows for both separation and definitive identification of the compounds.

Postulated Biosynthetic Pathways for Related Polyketides and Fatty Acid Derivatives

The carbon skeleton of this compound suggests its origin from fatty acid or polyketide biosynthetic pathways. These pathways are responsible for generating a vast array of natural products in plants, fungi, and bacteria. researchgate.net

The biosynthesis of methyl ketones in plants has been shown to involve enzymes that divert intermediates from the fatty acid synthesis pathway. nih.gov In wild tomatoes, two key enzymes are required: a thioesterase (ShMKS2) and a decarboxylase (ShMKS1). researchgate.net ShMKS2 hydrolyzes a β-ketoacyl-acyl carrier protein (ACP) intermediate to release a free 3-ketoacid. researchgate.net Subsequently, ShMKS1 catalyzes the decarboxylation of this 3-ketoacid to produce the final methyl ketone. researchgate.net

The formation of the double bond in an unsaturated ketone like this compound likely involves a dehydratase enzyme. In both fatty acid and polyketide synthesis, dehydratase (DH) domains are responsible for removing a molecule of water from a β-hydroxyacyl intermediate to create a double bond. researchgate.net The stereochemistry of this double bond (E or Z) is determined by the specific enzyme. researchgate.net

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond. aatbio.com

Hydration: An enoyl-CoA hydratase adds water across the double bond. aatbio.com

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the resulting hydroxyl group to a ketone. aatbio.com

Thiolysis: A thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA chain. aatbio.com

Biosynthetic pathways can be seen as a reversal and modification of this process, using similar enzymatic steps to build up carbon chains.

The building blocks for both fatty acid and polyketide synthesis are small carboxylic acids, primarily acetyl-CoA (a C2 unit) as a starter and malonyl-CoA (a C3 unit that incorporates as C2 after decarboxylation) as an extender. researchgate.net Propionyl-CoA can also be used, leading to the incorporation of methyl branches in the final structure. researchgate.net

Studies using isotopically labeled precursors are crucial for tracing their incorporation into the final natural product. For example, by feeding organisms labeled acetate (B1210297) or other precursors, researchers can follow the metabolic fate of these molecules and elucidate the biosynthetic pathway. nih.govnih.gov In the case of volicitin biosynthesis in caterpillars, feeding experiments with ¹³C-labeled corn seedlings demonstrated that the linolenic acid backbone is derived from the plant, while the insect performs subsequent modifications. nih.gov

This precursor-directed biosynthesis approach can also be used in vitro to produce novel polyketide analogs. nih.gov By supplying a polyketide synthase (PKS) enzyme with synthetic starter molecules, new compounds can be generated, highlighting the modularity and adaptability of these enzymatic pathways. nih.gov The biosynthesis of this compound would likely begin with a starter unit (e.g., acetyl-CoA) followed by chain extension with malonyl-CoA and propionyl-CoA units, with subsequent enzymatic steps of reduction, dehydration, and finally, decarboxylation to form the final unsaturated methyl ketone structure.

Exploration of Applications for E 3 Methylnon 3 En 2 One and Its Derivatives in Chemical Sciences

Utility as a Synthetic Precursor in Advanced Organic Synthesis

The reactivity of α,β-unsaturated ketones like (E)-3-methylnon-3-en-2-one makes them valuable intermediates in organic synthesis. The presence of both a carbon-carbon double bond and a carbonyl group allows for a range of chemical transformations, enabling the construction of more complex molecular architectures.

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motif as an α,β-unsaturated ketone is fundamental to many synthetic strategies. Such compounds are classic Michael acceptors, readily undergoing conjugate additions with a wide variety of nucleophiles. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation, a key process in the assembly of intricate molecular skeletons.

The general reactivity of enones is crucial in building molecular complexity. For instance, the addition of organocuprates or stabilized enolates to the β-position of the unsaturated system introduces new functional groups and stereocenters. This type of transformation is a cornerstone in the synthesis of polyketides and other classes of natural products.

Furthermore, the scaffold of this compound can be considered in pharmacophore development. A pharmacophore model identifies the essential structural features of a molecule responsible for its biological activity. nist.gov The arrangement of the ketone (a hydrogen bond acceptor) and the hydrophobic alkyl chain in this compound could be a starting point for designing molecules that interact with specific biological targets. The development of a pharmacophore model allows for the virtual screening of compound libraries to identify new molecules with desired biological activities.

The stereoselective synthesis of chiral compounds is a major focus of modern organic chemistry, particularly in the preparation of pharmaceuticals and other biologically active molecules. α,β-Unsaturated ketones are excellent substrates for stereoselective reactions. The prochiral nature of the double bond allows for the introduction of new stereocenters with high levels of control.

Organocatalysis has emerged as a powerful tool for the enantioselective conjugate addition to enones. nih.gov Chiral amines or thioureas can catalyze the addition of nucleophiles to compounds like this compound, leading to the formation of a new stereocenter at the β-position with high enantiomeric excess. The resulting chiral ketone can then be further elaborated into more complex chiral molecules.

Another important reaction is the stereoselective reduction of the carbonyl group. Depending on the reagents and catalysts used, the ketone can be reduced to either of the two possible stereoisomeric alcohols. This transformation is critical in the total synthesis of many natural products where the stereochemistry of hydroxyl groups is crucial for biological activity. Additionally, Grignard reagents can add to the carbonyl carbon, creating a tertiary alcohol and a new carbon-carbon bond, a reaction that can also be controlled stereoselectively. wikipedia.org

Reaction Type Potential Transformation of this compound Significance in Synthesis
Michael Addition Addition of a nucleophile to the β-carbon of the double bond.Forms a new C-C bond and can introduce a new stereocenter. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
Grignard Reaction Addition of an organomagnesium halide to the carbonyl carbon.Forms a new C-C bond and a tertiary alcohol. wikipedia.org
Stereoselective Reduction Reduction of the carbonyl group to a chiral alcohol.Creates a new stereocenter with a hydroxyl group.
Diels-Alder Reaction Can potentially act as a dienophile.Forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com

Research into Chemical Ecology and Semiochemical Functionality

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. Pheromones are a class of semiochemicals used for communication within a species. The stereochemistry of these molecules is often critical for their biological activity.

The precise three-dimensional shape of a molecule is often crucial for its interaction with biological receptors, and this is particularly true for pheromones. Different stereoisomers of the same compound can elicit vastly different behavioral responses in insects. In some cases, only one stereoisomer is active, while the others are inactive or can even be inhibitory.

A well-studied example that illustrates this principle is 4-methyl-3-heptanone, the alarm pheromone of the leaf-cutter ant Atta texana. This compound has a stereocenter at the 4-position. Bioassays have shown that the (S)-(+)-enantiomer is significantly more active than the (R)-(-)-enantiomer. wikipedia.org This demonstrates that the olfactory receptors of the ants are highly specific and can distinguish between the two mirror-image forms of the molecule.

This high degree of stereospecificity is a common theme in chemical ecology. For instance, in the case of the olive fruit fly, Bactrocera oleae, the (R)-enantiomer of its pheromone, olean, is active against males, while the (S)-enantiomer affects females. wikipedia.org In other cases, a specific ratio of stereoisomers is required for optimal activity. These findings underscore the importance of stereochemistry in biological signaling and highlight the need for stereoselective synthesis in the study of pheromones. While this compound is not a known pheromone, the principles learned from related chiral ketones are directly applicable to understanding the potential role of its stereoisomers if it were to be involved in biological signaling.

Pheromone Example (Related Compound) Stereoisomers Observed Biological Activity
4-Methyl-3-heptanone (Alarm pheromone of Atta texana)(S)-(+)-4-methyl-3-heptanone, (R)-(-)-4-methyl-3-heptanoneThe (S)-(+) enantiomer is about 210 times more active than the (R)-(-) enantiomer in A. cephalotes. wikipedia.org
Olean (Sex pheromone of Bactrocera oleae)(R)-olean, (S)-oleanThe (R)-enantiomer activates males, while the (S)-enantiomer is active against females. wikipedia.org
Disparlure (Sex pheromone of the gypsy moth)(+)-disparlure, (-)-disparlureThe natural (+)-enantiomer is the attractant, while the unnatural (-)-enantiomer can act as an antagonist. wikipedia.org

Investigations in Sensory Chemistry and Flavor/Fragrance Perception

The sensory properties of food are largely determined by the complex mixture of volatile organic compounds present. Ketones, including α,β-unsaturated ketones, are an important class of compounds that contribute to the aroma profiles of a wide range of food products.

This compound, as a C10-ketone, is likely to contribute to the aroma of various foods, particularly those that undergo lipid oxidation during processing or cooking. The thermal degradation of lipids is a major pathway for the formation of volatile compounds in cooked meat. wikipedia.orgwikipedia.org While this specific compound is not always individually identified in studies of meat flavor, a large number of related short-chain aliphatic aldehydes and ketones (C6-C10) are known to be potent odorants in cooked beef, pork, and poultry. These compounds are generally described as having fatty, green, or metallic aroma notes.

For example, 3-nonen-2-one, a closely related compound without the methyl group, is used in berry and fruit fragrances and can be used for a variety of fermented flavors like blue cheese. google.com Another related compound, methyl 3-nonenoate, is described as having an intense fresh, fruity, green odor with cucumber undertones and is useful in fruit flavors such as melon, apple, and pear.

The structurally similar compound 3-methyl-2,4-nonanedione has been identified as being responsible for a hay-like off-flavor in dried parsley and has also been found in red wine and light-exposed soybean oil. This suggests that the methyl-nonenone skeleton can be a significant contributor to both desirable and undesirable aromas in food. The presence and sensory impact of this compound in a particular food system would depend on its concentration and the presence of other volatile compounds.

Related Compound Associated Aroma/Flavor Profile Found In / Used In
3-Nonen-2-one Berry, fruity, fermented, blue cheese. google.comFragrances and flavors. google.com
Methyl 3-nonenoate Intense fresh, fruity, green, cucumber.Fruit flavors (melon, apple, pear).
3-Methyl-2,4-nonanedione Hay-like, rubbery, earthy, plastic-like.Dried parsley, red wine, soybean oil.
C6-C10 Aliphatic Aldehydes and Ketones Fatty, green, metallic. Cooked meat (beef, pork, poultry). wikipedia.orgwikipedia.org

Potential Considerations in Materials Science Research

The presence of a polymerizable α,β-unsaturated system in this compound makes it a candidate for investigation in polymer chemistry. The reactivity of such systems is well-documented, offering several avenues for the creation of novel polymeric materials.

The carbon-carbon double bond conjugated to the carbonyl group in α,β-unsaturated ketones, such as this compound, renders them susceptible to polymerization. wikipedia.org This reactivity is a cornerstone of their potential application as monomers in the synthesis of new polymers. The polymerization can theoretically proceed through various mechanisms, including anionic, cationic, and radical pathways, each influenced by the electronic nature of the monomer.

Anionic Polymerization:

Anionic polymerization is a viable method for monomers with electron-withdrawing groups, which can stabilize the propagating anionic center. du.edu.eg The carbonyl group in an enone acts as such a group, making compounds like this compound potential candidates for this type of polymerization. libretexts.org The initiation of anionic polymerization typically involves strong nucleophiles, such as organolithium compounds, which add to the β-carbon of the enone, generating a resonance-stabilized enolate anion that can then propagate by adding to subsequent monomer units. libretexts.orgwikipedia.org

One of the key advantages of anionic polymerization is the potential for it to be a "living" polymerization, meaning that in the absence of termination or chain-transfer reactions, the polymer chains remain active. wikipedia.org This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, as well as the creation of block copolymers. ethernet.edu.et However, the presence of the carbonyl group and α-hydrogens can lead to side reactions, such as Claisen-type condensations, which could complicate the polymerization and affect the final polymer structure. libretexts.org

Cationic Polymerization:

Cationic polymerization is generally suitable for alkenes with electron-donating substituents that can stabilize a propagating carbocation. wikipedia.orglibretexts.org The carbonyl group in this compound is electron-withdrawing, which would destabilize an adjacent carbocation, making this compound a poor candidate for traditional cationic polymerization.

Radical Polymerization:

While less commonly discussed for simple enones compared to activated alkenes like acrylates, radical polymerization could also be a potential route. However, the reactivity of α,β-unsaturated ketones in radical systems can be complex and may not lead to high molecular weight polymers as efficiently as other methods.

The long aliphatic side chain in this compound would be expected to influence the properties of any resulting polymer, likely imparting flexibility and hydrophobicity. The table below summarizes the general suitability of different polymerization methods for α,β-unsaturated ketones.

Polymerization MethodSuitability for α,β-Unsaturated KetonesKey Considerations
Anionic Polymerization HighThe electron-withdrawing carbonyl group stabilizes the propagating anion. The process can be "living," allowing for controlled polymer architecture. Potential for side reactions involving the carbonyl group.
Cationic Polymerization LowThe electron-withdrawing carbonyl group destabilizes a propagating cation.
Radical Polymerization ModeratePossible, but may be less efficient for forming high molecular weight polymers compared to more activated monomers.

This table is an interactive component. You can sort and filter the data by clicking on the column headers.

Structural Reactivity Studies Relevant to Renewable Fuels (via related compounds)

The imperative to develop sustainable energy sources has driven research into the conversion of biomass into transportation fuels. innovations-report.com Ketones derived from biomass are considered promising platform molecules for upgrading to fuel-range hydrocarbons. mdpi.comrsc.org The C10 structure of this compound places it within the jet fuel range, making its synthesis from biomass and subsequent conversion to a saturated alkane a topic of interest.

The general strategy for converting biomass-derived ketones to renewable fuels involves two main steps:

Carbon-Carbon Bond Formation: Smaller ketones, often derived from the fermentation or pyrolysis of lignocellulose, are coupled to form larger molecules in the desired fuel range (e.g., C8-C16 for jet fuel). researchgate.net Aldol (B89426) condensation is a key reaction in this step, where enolates react with other carbonyl compounds to form larger α,β-unsaturated ketones. energy.gov

Hydrodeoxygenation (HDO): The resulting larger ketones or unsaturated ketones are then treated to remove the oxygen atoms and saturate any double bonds, typically through catalytic hydrogenation, to produce the final alkane fuel. researchgate.netacs.org

While this compound could be a product of an aldol condensation reaction, it can also be viewed as an intermediate that requires hydrodeoxygenation to become a viable fuel component. The conversion of an unsaturated ketone like this compound to its corresponding alkane, 3-methylnonane (B147189), would involve the saturation of the carbon-carbon double bond and the reduction of the ketone to a methylene (B1212753) group.

The reactivity of the α,β-unsaturated ketone is central to this process. The double bond can be readily hydrogenated, often under milder conditions than the carbonyl group. chemhume.co.uk Subsequent reduction of the saturated ketone to the alkane requires more forcing conditions and specific catalysts.

The table below outlines the key transformations and typical catalytic systems used in the upgrading of ketones to renewable fuels.

TransformationDescriptionTypical Catalytic Systems
Aldol Condensation C-C bond formation to increase molecular weight.Solid base catalysts (e.g., mixed metal oxides, hydrotalcites). mdpi.com
Hydrogenation of C=C bond Saturation of the alkene functionality in the enone.Palladium on carbon (Pd/C), Nickel (Ni) catalysts. chemhume.co.uk
Hydrodeoxygenation of C=O group Removal of the carbonyl oxygen to form an alkane.Bifunctional catalysts (e.g., Platinum or Palladium on acidic supports like zeolites), Copper-based catalysts. rsc.orgnrel.gov

This table is an interactive component. You can sort and filter the data by clicking on the column headers.

The branched structure resulting from the methyl group in 3-methylnonane is advantageous for a fuel, as branched alkanes can improve the octane (B31449) number and lower the freezing point of the fuel. researchgate.net The production of C10 and C11 branched alkanes from biomass-derived furfural (B47365) and methyl isobutyl ketone has been demonstrated, highlighting the feasibility of producing such structures. researchgate.net

Although direct studies on the hydrodeoxygenation of this compound for biofuel production are not prominent in the literature, the extensive research on the conversion of other biomass-derived ketones provides a strong basis for its potential in this application. mdpi.comrsc.org Further research would be needed to determine the optimal catalysts and reaction conditions for the efficient conversion of this and related long-chain aliphatic enones into high-quality renewable fuels.

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